molecular formula C14H13N3O6 B3861728 6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B3861728
M. Wt: 319.27 g/mol
InChI Key: PKSLOHMKDSSQHQ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DMNPY, is a synthetic compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Lumazine-Derived Peptides

Beyond antimycobacterial activity, lumazine-derived peptides have shown interesting properties:

Model Organism: Schizosaccharomyces pombe (S. pombe)

S. pombe, a fission yeast, serves as a powerful genetic model for various cellular and molecular biological phenomena. Researchers use it to study cell division, chromosomal events, stress responses, and human carcinogenesis .

Recombinant Production of Lumazine Synthase

Lumazine synthase, a cage-forming enzyme, can now be produced recombinantly in a high-yield and cost-effective manner. This development facilitates further research and applications .

Mechanism of Action

Target of Action

The primary target of S.pombe lumazine synthase-IN-1 is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It has been validated as a potential drug target against Mycobacterium tuberculosis (M. tb) using a CRISPRi-based conditional gene knockdown strategy .

Mode of Action

S.pombe lumazine synthase-IN-1 acts as an inhibitor of lumazine synthases . It exhibits binding affinity towards purified lumazine synthase enzyme in vitro . The compound also exhibits riboflavin displacement in an in vitro assay with purified lumazine synthase, indicative of the specificity of these compounds to the active site .

Biochemical Pathways

The compound affects the riboflavin biosynthetic pathway . Lumazine synthase, the target of the compound, is a crucial enzyme in this pathway . The riboflavin biosynthetic pathway consists of seven distinct enzymes, including lumazine synthase . The action of S.pombe lumazine synthase-IN-1 on this pathway results in reduced production of flavin adenine dinucleotide (FAD), the ultimate end product of the riboflavin biosynthetic pathway .

Result of Action

The action of S.pombe lumazine synthase-IN-1 leads to potent antimycobacterial activity . The compound reduces the intracellular burden of M. tb during macrophage infection and prevents the resuscitation of nutrient-starved persister bacteria . Moreover, it enhances the bactericidal effect of first-line anti-TB drugs, isoniazid, and rifampicin .

Action Environment

The action, efficacy, and stability of S.pombe lumazine synthase-IN-1 can be influenced by various environmental factors. For instance, the pH and buffer used can affect the assembly of lumazine synthase, which in turn could impact the effectiveness of the compound . pombe lumazine synthase-IN-1.

properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSLOHMKDSSQHQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 3
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6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

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